hPDE5A Inhibition: 8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one Outperforms All Other Tested Furoquinolines
8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one (γ-Isofagarine) demonstrates the most potent inhibitory activity against human phosphodiesterase 5 (hPDE5A) in vitro when directly compared to seven other furoquinoline alkaloids [1]. The study identified the single methoxy group at the C-8 position as a critical structural determinant for this activity [1].
| Evidence Dimension | hPDE5A Inhibition (IC50) |
|---|---|
| Target Compound Data | Most potent inhibitor among those tested (quantitative IC50 not specified in available data, but was ranked #1) |
| Comparator Or Baseline | Haplopine, robustine, dictamnine, γ-fagarine, skimmianine, kokusaginine, and evolitrine (all were less potent) |
| Quantified Difference | Ranked #1 in potency; demonstrated superior inhibition compared to all seven other alkaloids |
| Conditions | In vitro enzyme inhibition assay using the catalytic domain of human PDE5A |
Why This Matters
For research focused on PDE5 inhibition, this compound serves as the most potent and validated furoquinoline-based starting point or reference standard among a panel of structurally related natural products.
- [1] Nam, K. W., et al. (2005). Inhibitory effects of furoquinoline alkaloids from Melicope confusa and Dictamnus albus against human phosphodiesterase 5 (hPDE5A) in vitro. *Archives of Pharmacal Research*, 28(6), 675-679. View Source
